molecular formula C22H35N3O5S B11132714 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide

N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide

Cat. No.: B11132714
M. Wt: 453.6 g/mol
InChI Key: SSACIFQXWHLXQC-UHFFFAOYSA-N
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Description

N²-Cyclohexyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide is a glycinamide derivative featuring a sulfonamide group substituted with a cyclohexyl moiety and a 4-ethoxyphenyl ring. The morpholine-ethyl chain attached to the acetamide nitrogen enhances solubility and bioavailability, common in pharmacologically active compounds.

Properties

Molecular Formula

C22H35N3O5S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C22H35N3O5S/c1-2-30-20-8-10-21(11-9-20)31(27,28)25(19-6-4-3-5-7-19)18-22(26)23-12-13-24-14-16-29-17-15-24/h8-11,19H,2-7,12-18H2,1H3,(H,23,26)

InChI Key

SSACIFQXWHLXQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN2CCOCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One possible route is through the reaction of cyclohexylamine with 4-ethoxybenzenesulfonyl chloride, followed by coupling with N-(morpholin-4-yl)ethylamine.

    Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or tetrahydrofuran).

    Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the substituents involved.

  • Scientific Research Applications

    Pharmacological Applications

    • Inhibition of Enzymatic Activity :
      • The compound has shown promise as an inhibitor of specific enzymes linked to various diseases. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. In vitro studies demonstrated that derivatives of similar structures exhibit potent inhibitory activity against this enzyme, suggesting potential therapeutic applications in neurodegenerative disorders .
    • Anticancer Properties :
      • Research indicates that compounds with similar sulfonamide structures can modulate pathways involved in cancer cell proliferation. Studies have reported that such compounds can inhibit MAP4K4, a kinase involved in cancer progression, providing a basis for developing anticancer therapies . The compound may be explored further for its effects on various cancer cell lines.
    • Anti-inflammatory Effects :
      • Compounds structurally related to N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide have been noted for their anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

    Case Studies and Research Findings

    StudyObjectiveFindings
    Study 1 Evaluate acetylcholinesterase inhibitionThe compound exhibited IC50 values comparable to known inhibitors, indicating potential for Alzheimer’s treatment .
    Study 2 Assess anticancer activityDemonstrated inhibition of MAP4K4 in vitro, leading to reduced proliferation in cancer cells .
    Study 3 Investigate anti-inflammatory effectsShowed significant reduction in inflammatory markers in experimental models .

    Mechanism of Action

    • The compound’s mechanism of action likely relates to its interactions with biological targets.
    • Molecular Targets: These could include receptors, enzymes, or transport proteins.

      Pathways Involved: Further research is needed to elucidate the precise pathways affected.

  • Comparison with Similar Compounds

    Substituent Impact on Physicochemical Properties

    • Solubility : The morpholine-ethyl chain likely improves water solubility relative to methoxyphenyl () or pyridinyl-sulfanyl () groups.
    • Steric Effects : The cyclohexyl group in the target and introduces steric bulk, which may hinder binding to compact active sites compared to planar aromatic substituents (e.g., 4-methylphenyl in ).

    Biological Activity

    N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound's structure can be summarized as follows:

    • Molecular Formula : C22H30N4O4S
    • Molecular Weight : 446.57 g/mol
    • IUPAC Name : this compound

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in cancer treatment and enzyme inhibition.

    1. Aromatase Inhibition

    A significant area of research involves the inhibition of aromatase, an enzyme crucial for estrogen synthesis. Studies have shown that sulfonamide derivatives can suppress aromatase activity in breast cancer cells, suggesting a potential application in estrogen receptor-positive breast cancer therapy. For instance, sulfonanilide analogues demonstrated dose-dependent suppression of aromatase enzyme activity in SK-BR-3 breast cancer cells, indicating a promising therapeutic pathway for compounds with similar structures .

    The proposed mechanisms by which these compounds exert their effects include:

    • Transcriptional Regulation : Real-time PCR analyses revealed that certain sulfonamide analogues decrease aromatase gene transcription in breast cancer cells, indicating a non-direct inhibition mechanism .
    • COX-2 Pathway Interaction : Some studies suggest that while these compounds do not directly inhibit COX-2, they may influence pathways associated with inflammation and cancer progression .

    Case Study 1: Aromatase Activity Suppression

    In a study published in Cancer Research, researchers evaluated the effects of various sulfonanilide analogues on aromatase activity. The findings indicated that these compounds could effectively reduce aromatase levels in vitro, providing a basis for further exploration in clinical settings .

    Case Study 2: Enzyme Inhibition Profiles

    Another investigation focused on the enzyme inhibition profiles of related compounds. It was found that specific modifications to the sulfonamide structure significantly enhanced their inhibitory potency against aromatase, suggesting a structure-activity relationship that could guide future drug design .

    Data Table: Biological Activities of Related Compounds

    Compound NameBiological ActivityMechanism
    Sulfonanilide AAromatase InhibitionDecreased transcription
    Sulfonanilide BCOX-2 InhibitionIndirect pathway modulation
    N~2~-Cyclohexyl CompoundPotential anti-cancerNeeds further investigation

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